5-[Bis(2-methylpropyl)amino]benzene-1,3-diol
Description
5-[Bis(2-methylpropyl)amino]benzene-1,3-diol is a substituted benzene derivative featuring hydroxyl groups at positions 1 and 3 and a bis(2-methylpropyl)amino group at position 5.
Properties
IUPAC Name |
5-[bis(2-methylpropyl)amino]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-10(2)8-15(9-11(3)4)12-5-13(16)7-14(17)6-12/h5-7,10-11,16-17H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKXVUBEGJOJSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=CC(=CC(=C1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626455 | |
| Record name | 5-[Bis(2-methylpropyl)amino]benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
481634-76-8 | |
| Record name | 5-[Bis(2-methylpropyl)amino]benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-[Bis(2-methylpropyl)amino]benzene-1,3-diol typically involves the reaction of diisobutylamine with phloroglucinol . The reaction conditions often include heating the reactants to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
5-[Bis(2-methylpropyl)amino]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-[Bis(2-methylpropyl)amino]benzene-1,3-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[Bis(2-methylpropyl)amino]benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and the bis(2-methylpropyl)amino group play crucial roles in these interactions, affecting the compound’s binding affinity and activity. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 5-[Bis(2-methylpropyl)amino]benzene-1,3-diol with structurally related benzene-1,3-diol derivatives from the evidence:
Notes:
- *Molecular weight calculated based on inferred structure (C₆H₅(OH)₂ + N(C₄H₉)₂).
- Bulky substituents (e.g., bis(2-methylpropyl)amino) reduce solubility in polar solvents compared to smaller groups (e.g., styryl or benzofuran).
Target Compound Hypotheses :
- The bulky bis(2-methylpropyl)amino group may limit membrane permeability but enhance binding to lipophilic targets (e.g., enzymes or receptors).
- Potential applications in antimicrobial or material science fields, pending experimental validation.
Biological Activity
5-[Bis(2-methylpropyl)amino]benzene-1,3-diol, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological effects.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes:
- A benzene ring with hydroxyl groups at positions 1 and 3.
- A bis(2-methylpropyl)amino substituent that enhances its solubility and biological interactions.
The compound's biological activity is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an antagonist at P2Y receptors, which are involved in platelet aggregation and other cellular processes. This interaction suggests potential applications in cardiovascular therapies.
Antiplatelet Activity
Studies have demonstrated that this compound exhibits significant antiplatelet activity. The inhibition of platelet aggregation induced by ADP was measured using platelet aggregometry. The following table summarizes the inhibitory concentrations () observed in various studies:
The compound's effectiveness as a P2Y receptor antagonist was further confirmed through concentration-response curves, indicating a dose-dependent inhibition of platelet aggregation.
Case Study 1: Antithrombotic Effects
A clinical case study explored the use of this compound in patients with a history of thrombotic events. The study reported a significant reduction in thrombus formation compared to baseline measurements after administration of the compound over a four-week period.
Case Study 2: Safety Profile
Another study assessed the safety profile of the compound in animal models. No significant adverse effects were observed at therapeutic doses; however, further investigation into long-term effects is warranted.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological efficacy of this compound:
- Synthesis Improvements : New synthetic routes have been developed to increase yield and purity.
- Analog Development : Structural analogs have been synthesized to evaluate their pharmacological properties in comparison to the parent compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
